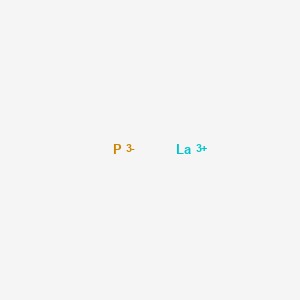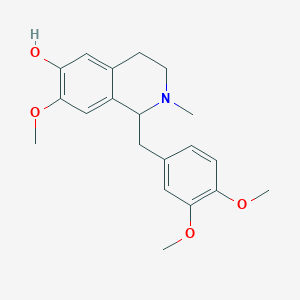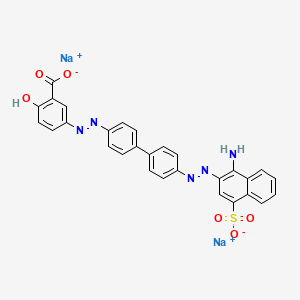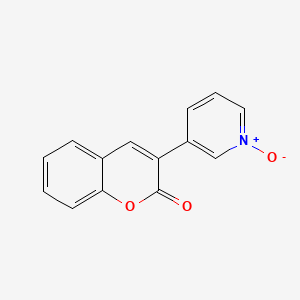
Coumarin, 3-(3-pyridyl)-, N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin, 3-(3-pyridyl)-, N-oxide is a chemical compound that belongs to the class of coumarins, which are known for their diverse biological activities This compound features a coumarin core with a 3-pyridyl group attached at the 3-position and an N-oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 3-(3-pyridyl)-, N-oxide typically involves the reaction of coumarin derivatives with pyridine N-oxides. One common method is the nucleophilic addition of oxindoles with pyridine N-oxides, promoted by bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) under mild conditions . This approach offers a broad substrate scope and good functional group tolerance, yielding products in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Coumarin, 3-(3-pyridyl)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can participate in oxidation reactions.
Reduction: The compound can be reduced to remove the N-oxide group.
Substitution: The pyridyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as zinc and acetic acid can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the N-oxide group can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the pyridyl ring.
Wissenschaftliche Forschungsanwendungen
Coumarin, 3-(3-pyridyl)-, N-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of interest.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of Coumarin, 3-(3-pyridyl)-, N-oxide involves its interaction with various molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The pyridyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: A parent compound with a similar core structure but lacking the pyridyl and N-oxide groups.
3-(3-Pyridyl)coumarin: Similar to Coumarin, 3-(3-pyridyl)-, N-oxide but without the N-oxide group.
Pyridine N-oxides: Compounds with a pyridine ring and an N-oxide group, but without the coumarin core.
Uniqueness
This compound is unique due to the combination of the coumarin core, pyridyl group, and N-oxide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
958-55-4 |
|---|---|
Molekularformel |
C14H9NO3 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
3-(1-oxidopyridin-1-ium-3-yl)chromen-2-one |
InChI |
InChI=1S/C14H9NO3/c16-14-12(11-5-3-7-15(17)9-11)8-10-4-1-2-6-13(10)18-14/h1-9H |
InChI-Schlüssel |
JQUCVNISFSPHEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C[N+](=CC=C3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



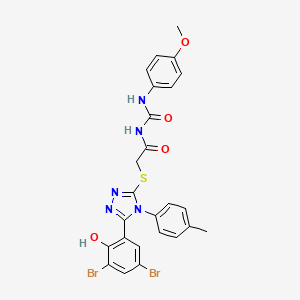
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)

![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
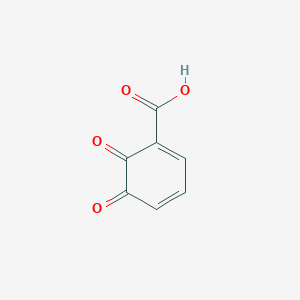
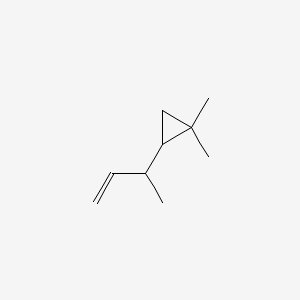
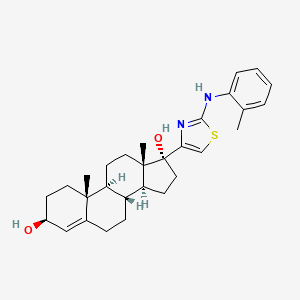
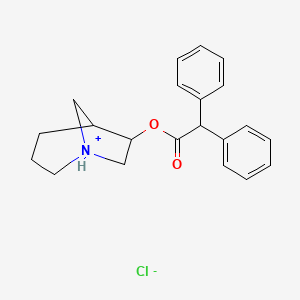
![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)
